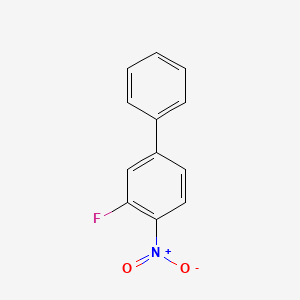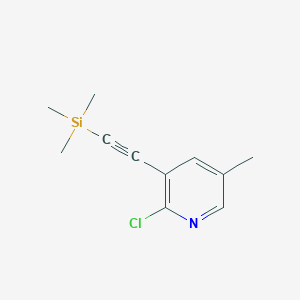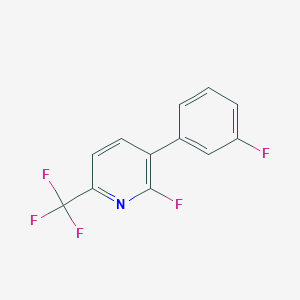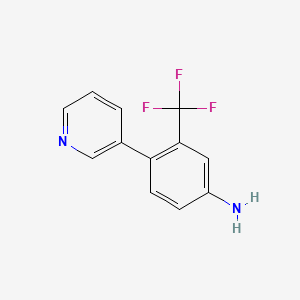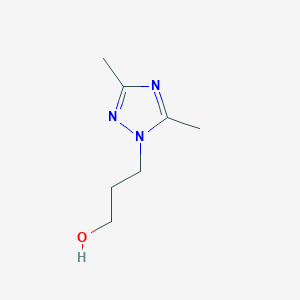
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
説明
“3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol” is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.20 . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol”, involves the use of various synthetic modification strategies . These strategies often involve the use of bioactive natural molecules as basic structures to obtain different substituted analogues . The synthesized compounds are then confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol” is characterized by a five-membered tri-nitrogen aromatic heterocyclic structure . This unique structure allows the derivatives to easily bind with a variety of enzymes and receptors in biological systems .
Chemical Reactions Analysis
The chemical reactions involving “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol” and its derivatives are typically characterized by their ability to form diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol” include a boiling point of approximately 353.4°C at 760 mmHg and a density of approximately 1.2 g/cm3 .
科学的研究の応用
Plant Growth Regulation
Triazole compounds, including 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol, have been found to have significant plant growth regulatory activity . For instance, they can function as root growth stimulants, promoting primary root length and influencing the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling primary root development .
Bioconjugation
1,2,4-Triazole derivatives are used in bioconjugation, a chemical strategy that joins two biomolecules together . This process is crucial in various fields of research, including drug discovery and chemical biology .
Organic Synthesis
Triazoles are used as building blocks in organic synthesis . Their unique structure allows them to exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force .
Drug Discovery
Triazole derivatives have found broad applications in drug discovery . Their ability to easily bind with a variety of enzymes and receptors in biological systems makes them valuable in the development of new pharmaceuticals .
Polymer Chemistry
In polymer chemistry, triazoles are used to create polymers with unique properties . The triazole ring can enhance the stability and functionality of the resulting polymers .
Materials Science
Triazole derivatives are also used in materials science . They can be incorporated into various materials to improve their properties, such as strength, flexibility, and resistance to environmental factors .
Fluorescent Imaging
Triazoles are used in fluorescent imaging, a technique used to visualize cellular processes . The triazole ring can be used to create fluorescent probes that bind to specific targets within a cell .
Supramolecular Chemistry
In supramolecular chemistry, triazoles are used to construct complex structures . Their ability to form multiple types of bonds makes them ideal for creating self-assembling systems .
特性
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-6-8-7(2)10(9-6)4-3-5-11/h11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHGAVVAXIJTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




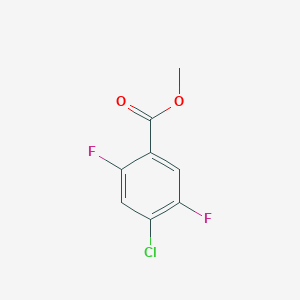
![(E)-Methoxy[(1-methylpiperidin-1-ium-1-sulfonyl)imino]methanolate](/img/structure/B1451040.png)

![4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1451042.png)
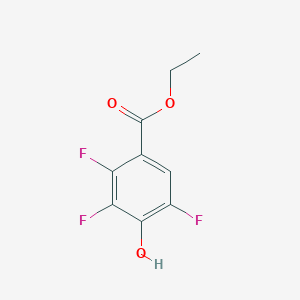
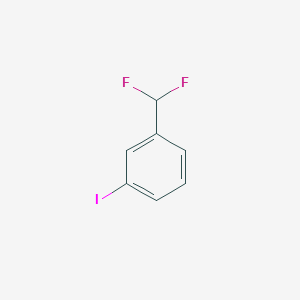
![3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1451045.png)
